6-(Hydroxymethyl)naphthalene-2-carboxylic acid
Description
6-(Hydroxymethyl)naphthalene-2-carboxylic acid is a naphthalene derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as retinoids and anti-inflammatory agents.
Properties
CAS No. |
5859-95-0 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(hydroxymethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13H,7H2,(H,14,15) |
InChI Key |
YCJVVKLPTMDCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-naphthoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of 2-naphthoic acid. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Another synthetic route involves the oxidation of 6-(Hydroxymethyl)-2-naphthaldehyde. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction conditions need to be carefully controlled to prevent over-oxidation and to ensure high yields of 6-(Hydroxymethyl)-2-naphthoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxymethyl)-2-naphthoic acid may involve large-scale hydroxymethylation processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques further enhances the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-2-naphthoic acid.
Reduction: 6-(Hydroxymethyl)-2-naphthyl alcohol.
Substitution: 6-(Substituted methyl)-2-naphthoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-(Hydroxymethyl)naphthalene-2-carboxylic acid exhibits potential antibacterial properties. In vitro studies have shown that derivatives of naphthalene-based compounds can inhibit the growth of specific bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities.
Therapeutic Potential
Ongoing investigations are exploring the compound's role as a therapeutic agent for various diseases. Its biological activities may extend beyond antimicrobial effects to include anti-inflammatory properties, making it a candidate for further pharmacological studies.
Organic Synthesis
Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, contributing to the development of new chemical entities with potential applications across different scientific disciplines.
Materials Science
Polymer Production
The compound is noted for its utility in producing high-performance polymers. Specifically, it can be polymerized to create materials with excellent mechanical properties such as high elasticity and tensile strength. These polymers are valuable in manufacturing molded articles and fibers .
Analytical Applications
Fluorescent Sensors
Recent studies have developed fluorometric sensors based on naphthalene derivatives for detecting hydroxy carboxylic acids. These sensors utilize the unique photophysical properties of naphthalene compounds to differentiate between various carboxylic acids, demonstrating the analytical potential of this compound in environmental monitoring and chemical analysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Crystallization : Unlike 5,6-dimethoxynaphthalene-2-carboxylic acid, which resists crystallization due to impurities, hydroxymethyl derivatives may form stable crystals under controlled conditions .
- Biological Activity: Adapalene’s adamantane and methoxy groups enhance retinoid receptor (RAR/RXR) binding, whereas the hydroxymethyl analog’s simpler structure may favor metabolic stability .
Biological Activity
6-(Hydroxymethyl)naphthalene-2-carboxylic acid, also known by its CAS number 5859-95-0, is a naphthalene derivative characterized by a hydroxymethyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activities of this compound, highlighting its antibacterial properties, interactions with biological targets, and relevant research findings.
- Molecular Formula : C12H10O3
- Molecular Weight : 202.21 g/mol
- Density : 1.349 g/cm³
- Boiling Point : 424.3 ºC at 760 mmHg
Structural Comparison
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 6-Hydroxy-2-naphthoic acid | 85557-00-4 | C11H8O3 | Lacks hydroxymethyl group |
| Naphthalene-2-carboxylic acid | 1120-36-5 | C11H8O2 | Simple carboxylic acid without hydroxymethyl |
| 1-Hydroxynaphthalene | 605-02-7 | C10H8O | Contains only one hydroxyl group |
| 6-(Hydroxymethyl)-1-naphthoic acid | 5859-95-0 | C12H10O3 | Hydroxymethyl at different position |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its potential against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, derivatives of naphthalene-based compounds have shown the ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for related naphthalene derivatives:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A (similar structure) | E. coli | 0.0195 |
| Compound B (similar structure) | Bacillus mycoides | 0.0048 |
| Compound C (similar structure) | C. albicans | 0.039 |
The mechanism by which this compound exerts its antibacterial effects involves interaction with key enzymes and metabolic pathways. It has been shown to interact with lactate dehydrogenase (LDH), an enzyme crucial for cellular metabolism. Molecular docking studies suggest that this compound can bind effectively to LDH, potentially inhibiting its activity.
Interaction Studies
Recent studies have provided insights into the binding affinities of naphthalene derivatives with LDH:
- Binding Affinity : The compound shows a promising interaction profile with LDH, suggesting a potential role as an inhibitor.
- Kinetic Parameters : The association constant () and dissociation constant () values indicate that the compound binds rapidly to the target enzyme.
Study on Antimicrobial Activity
A study published in a pharmacology journal evaluated the antimicrobial activity of several naphthalene derivatives, including this compound. The results indicated that this compound exhibited moderate to strong antibacterial activity against a range of bacterial strains, supporting its potential application in treating bacterial infections .
Cytotoxicity Tests
In vitro cytotoxicity tests have been conducted to assess the safety profile of this compound. Preliminary results suggest that while it demonstrates antibacterial properties, it also maintains a favorable selectivity index when tested against mammalian cell lines .
Q & A
Q. What established synthetic routes are available for 6-(Hydroxymethyl)naphthalene-2-carboxylic acid?
The compound is typically synthesized via carboxylation and hydroxylation of naphthalene derivatives. A common approach involves:
- Step 1 : Starting with 1-naphthol, which is converted to its sodium salt.
- Step 2 : Carboxylation using CO₂ under high pressure in chlorobenzene to yield 1-hydroxy-2-naphthoic acid derivatives.
- Step 3 : Hydroxymethylation via Friedel-Crafts alkylation or enzymatic modification to introduce the hydroxymethyl group . Alternative routes may use biocatalysts like CYP199A2-expressing E. coli for regioselective hydroxylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For determining substituent positions on the naphthalene backbone (e.g., H and C NMR).
- IR Spectroscopy : To identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation patterns (e.g., ESI-MS or MALDI-TOF) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxylation efficiency.
- Catalysts : Lewis acids like AlCl₃ improve hydroxymethylation regioselectivity.
- Temperature Control : Maintaining 80–100°C during carboxylation minimizes side reactions. Statistical tools like DoE (Design of Experiments) can systematically evaluate parameter interactions .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Contradictions often arise from methodological variability. To address this:
- Assess Bias Risk : Use standardized questionnaires (e.g., Table C-6/C-7 in ) to evaluate randomization, allocation concealment, and outcome reporting in studies .
- Meta-Analysis : Pool data from high-confidence studies (defined by low indirectness/imprecision; see ) to derive consensus on biological effects .
Q. How do enzymatic and chemical synthesis methods compare for producing this compound?
Methodological Challenges
Q. How to design toxicity studies for this compound that meet systematic review standards?
- Exposure Models : Use human-relevant doses in animal studies (e.g., inhalation/oral routes matching environmental exposure).
- Confidence Assessment : Rank studies by initial confidence levels (High/Very Low) based on bias risk, inconsistency, and indirectness .
- Endpoint Selection : Prioritize direct health outcomes (e.g., oxidative stress markers, histopathology) over surrogate endpoints .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
